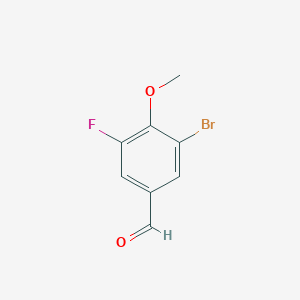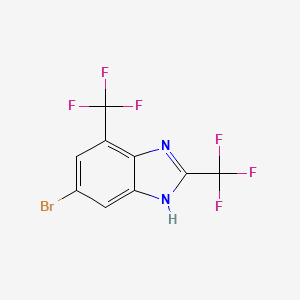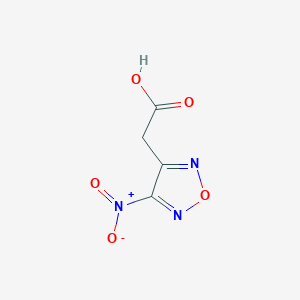
2-(2-碘苯基)乙酰胺
描述
2-(2-Iodophenyl)acetamide is a compound with the molecular formula C8H8INO . It has a molecular weight of 261.06 g/mol . The IUPAC name for this compound is 2-(2-iodophenyl)acetamide .
Molecular Structure Analysis
The InChI code for 2-(2-Iodophenyl)acetamide is1S/C8H8INO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) . The compound has a canonical SMILES representation of C1=CC=C(C(=C1)CC(=O)N)I . Physical And Chemical Properties Analysis
2-(2-Iodophenyl)acetamide has a molecular weight of 261.06 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 260.96506 g/mol . The topological polar surface area is 43.1 Ų .科学研究应用
非线性光学特性
2-(2-碘苯基)乙酰胺已被探索其非线性光学特性。研究表明,某些有机晶体(包括含有 2-(2-碘苯基)乙酰胺的那些)表现出有希望的光子器件特性。这些特性包括在光开关、调制器和光能目的中的应用,因为它们在静态和动态情况下都表现出显着的(超)极化率 (Castro 等,2017)。
化学合成
2-(2-碘苯基)乙酰胺在 2-氨基苯酚的化学选择性乙酰化中起作用,这是一个与抗疟疾药物合成相关的过程。已经探索了各种实验条件和酰基供体以优化此反应,突出了其在药物合成中的重要性 (Magadum 和 Yadav,2018)。
放射性药物
在放射性药物领域,2-(2-碘苯基)乙酰胺的衍生物已被开发用于使用正电子发射断层扫描 (PET) 成像外周苯二氮卓受体。这些化合物(包括 CLINME)已用碳-11 标记,并显示出在成像应用中的前景 (Thominiaux 等,2007)。
晶体结构分析
含有 2-(2-碘苯基)乙酰胺的化合物的晶体结构已被研究其分子相互作用。这些研究有助于我们了解分子键和相互作用,这对于设计具有特定特性的药物和材料至关重要 (Narayana 等,2016)。
环境应用
2-(2-碘苯基)乙酰胺相关化合物也已在环境背景下得到研究。例如,已开发并表征了可用于降解环境污染物对乙酰氨基酚的石墨烯/二氧化钛纳米管。这项研究对于解决水源中的药物污染至关重要 (Tao 等,2015)。
安全和危害
属性
IUPAC Name |
2-(2-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSFKDNBKNSCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Iodophenyl)acetamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



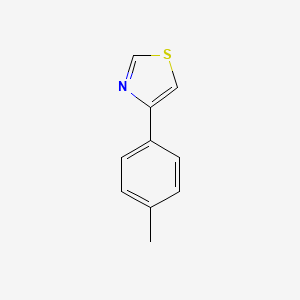

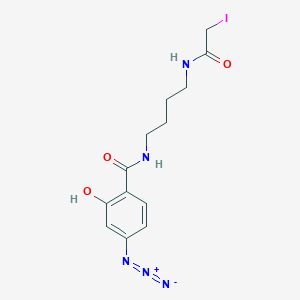
![2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3040305.png)
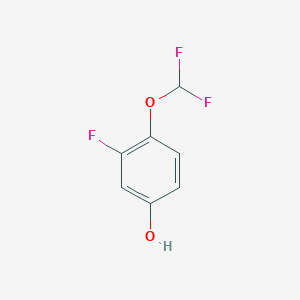


![N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide](/img/structure/B3040312.png)
